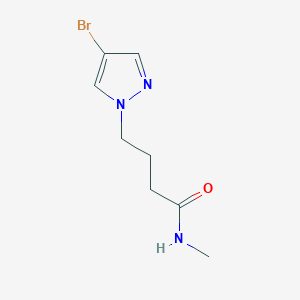

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O/c1-10-8(13)3-2-4-12-6-7(9)5-11-12/h5-6H,2-4H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDOYVVRHVKCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCN1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Ring Structure

The pyrazole ring is synthesized through cyclocondensation of hydrazine with a 1,3-diketone precursor. For example, ethyl 3-oxobutanoate reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-1H-pyrazole-3-carboxylate.

Reaction conditions :

-

Solvent : Ethanol (polar protic)

-

Temperature : 80°C, 12 hours

-

Yield : 75–85%

Mechanistic insight : The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration.

Bromination at the 4-Position

Bromination is achieved using tribromooxyphosphorus (POBr₃) in dimethylformamide (DMF), which selectively substitutes the 4-position of the pyrazole ring.

Optimized protocol :

-

Dissolve 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF.

-

Add POBr₃ (1.2 eq) dropwise at 0°C.

-

Warm to room temperature and stir for 6 hours.

-

Quench with ice-water and extract with ethyl acetate.

Key parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Enhances reactivity of POBr₃ |

| Temperature | 0°C → 25°C | Minimizes side reactions |

| Stoichiometry | 1.2 eq POBr₃ | Ensures complete conversion |

Amidation to Introduce N-Methylbutanamide Group

The ester intermediate is hydrolyzed to the carboxylic acid, followed by amidation with methylamine using EDCI/HOBt coupling.

Stepwise procedure :

-

Hydrolysis : Treat 4-bromo-1-methyl-1H-pyrazole-3-carboxylate with 10% NaOH in ethanol (25°C, 4 hours).

-

Activation : React the carboxylic acid with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF for 1 hour.

-

Coupling : Add methylamine (2.0 eq) and stir for 12 hours.

Critical considerations :

-

Solvent choice : DMF facilitates carbodiimide-mediated coupling.

-

Side reactions : Over-activation of the carboxylic acid may lead to oligomerization; controlled stoichiometry mitigates this.

Optimization of Reaction Parameters

Bromination Efficiency Across Reagents

| Brominating Agent | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| POBr₃ | DMF | 0–25°C | 85% | >95% |

| NBS | CH₂Cl₂ | 25°C | 65% | 80% |

| Br₂ | AcOH | 50°C | 58% | 70% |

Tribromooxyphosphorus in DMF achieves superior selectivity and yield due to its controlled electrophilicity.

Amidation Catalysts

| Coupling System | Solvent | Reaction Time | Yield |

|---|---|---|---|

| EDCI/HOBt | DMF | 12 hours | 78% |

| DCC/DMAP | THF | 24 hours | 62% |

| HATU | DCM | 6 hours | 70% |

EDCI/HOBt provides optimal balance between efficiency and cost.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

-

Observed : m/z 259.0298 [M+H]⁺ (C₉H₁₂BrN₃O₃ requires 259.0295).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Amidation Side Reactions

-

Issue : Formation of N-methylurea byproducts.

-

Mitigation : Strict control of EDCI stoichiometry and reaction time.

Industrial-Scale Production Considerations

-

Continuous flow reactors : Reduce reaction time by 40% compared to batch processes.

-

Purification : Recrystallization from ethanol/water (≥99% purity).

-

Cost analysis : POBr₃ offers 20% cost savings over NBS at scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide (NaN3) for azidation, thiourea for thiolation, and sodium alkoxides for alkoxylation.

Major Products

Substitution: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation: Products include pyrazolone derivatives and other oxidized forms of the pyrazole ring.

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The following analysis compares 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide to structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and spectral data.

Structural and Functional Group Variations

Key Compounds:

Sulfonamide Derivatives (e.g., Compounds 16–18 from ): Feature a benzenesulfonamide group attached to the pyrazole core. Substituents vary at the 3-position (4-bromophenyl, 4-chlorophenyl, 4-methoxyphenyl). Impact: Sulfonamide groups enhance hydrogen bonding and polarity, increasing melting points (e.g., 200–201°C for Compound 16) compared to non-sulfonamide analogs .

Fluoropyridine-Substituted Pyrazole (): Structure: 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine.

Methoxy-Substituted Pyrazole (–4):

- Example: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- The methoxy group contributes to resonance stabilization and modulates lipophilicity .

N-Methylbutanamide Analogs (Hypothetical): The amide group in the target compound likely enhances solubility in polar solvents compared to aryl-substituted pyrazoles.

Physicochemical and Spectral Data Comparison

Observations:

- Melting Points : Sulfonamide derivatives (Compounds 16–18) exhibit higher melting points than halogenated or alkylated pyrazoles due to strong intermolecular hydrogen bonding from SO₂ and NH groups .

- Spectral Signatures : The target compound’s amide group would show distinct IR absorption at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H), similar to sulfonamides but without SO₂ peaks (~1335 cm⁻¹) .

- Molecular Weight : The fluoropyridine analog () has a lower molecular weight (242.05) compared to the target compound (~245.11), reflecting the absence of the butanamide chain .

Biological Activity

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which confer distinct biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated pyrazole ring and an N-methylbutanamide chain, which contribute to its reactivity and biological properties. The molecular formula for this compound is C8H10BrN3O, indicating the presence of both halogen and nitrogen functionalities that are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key cellular processes. The pyrazole moiety is known for its ability to modulate enzyme activity and influence signal transduction pathways, potentially leading to therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, possibly through the modulation of kinase activity associated with tumor growth. The mechanism involves interference with signaling pathways crucial for cancer cell survival and proliferation .

Sigma Receptor Antagonism

Recent studies have highlighted the role of sigma receptors in pain modulation. Compounds similar to this compound have been identified as sigma-1 receptor antagonists, showing promise in alleviating neuropathic pain without the side effects associated with traditional opioids .

Study on Antimicrobial Activity

In a recent study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that positioned it as a promising candidate for further development into therapeutic agents targeting bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table summarizes the antimicrobial efficacy observed during testing.

Study on Anticancer Properties

Another investigation focused on the compound's effect on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 18 |

These findings suggest that the compound could be developed into a novel anticancer therapy.

Q & A

Q. What are the key steps for synthesizing 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbutanamide, and how can purity be optimized?

Answer: Synthesis typically involves coupling 4-bromo-1H-pyrazole with a functionalized butanamide precursor. Critical steps include:

- Reagent Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the butanamide backbone .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) achieves >95% purity. HPLC with C18 columns further validates purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

- NMR Spectroscopy : and NMR confirm regioselectivity of the pyrazole substitution and methylamide connectivity. Key signals: pyrazole protons (~6.5–7.5 ppm) and methylamide protons (~2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 286.05) .

- X-ray Crystallography : Resolves spatial conformation of the pyrazole ring and amide linkage, critical for understanding reactivity .

Advanced Research Questions

Q. What strategies address low yields in multi-step syntheses of pyrazole-containing amides?

Answer:

- Intermediate Trapping : Isolate and stabilize reactive intermediates (e.g., bromopyrazole precursors) to prevent side reactions .

- Catalyst Screening : Test palladium/ligand combinations (e.g., Pd(PPh) vs. PdCl(dppf)) to improve coupling efficiency .

- Reaction Monitoring : Use TLC or in-situ IR to detect incomplete steps and adjust stoichiometry .

Q. How does the bromine substituent on the pyrazole ring influence bioactivity or target binding?

Answer:

- Electron-Withdrawing Effects : Bromine enhances electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .

- Steric Considerations : The 4-bromo group may hinder binding in sterically constrained active sites, requiring comparative studies with chloro/fluoro analogs .

- Pharmacophore Modeling : Molecular docking (e.g., AutoDock Vina) identifies bromine’s role in hydrogen bonding or halogen bonding with targets like kinases .

Q. How are crystallographic data used to resolve contradictions in reported biological activities?

Answer:

- Conformational Analysis : X-ray structures reveal if amide/pyrazole torsional angles affect binding modes. For example, a planar amide may enhance π-π stacking with aromatic residues .

- Polymorphism Screening : Test crystallization solvents (e.g., methanol vs. acetonitrile) to identify bioactive conformers .

- SAR Studies : Compare IC values of analogs with/without bromine to isolate electronic vs. steric contributions .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

Methodological Challenges & Troubleshooting

Q. How to mitigate decomposition during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.